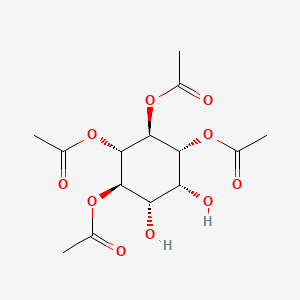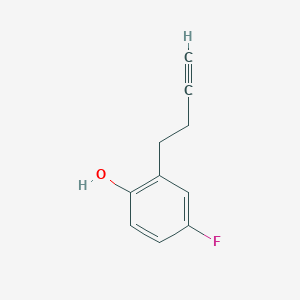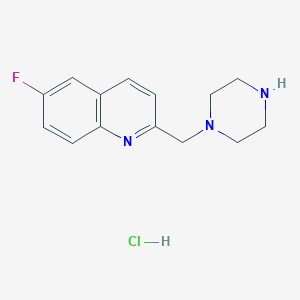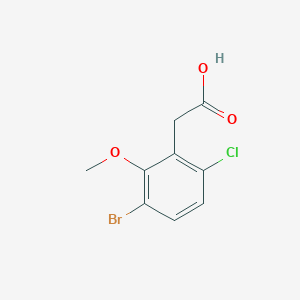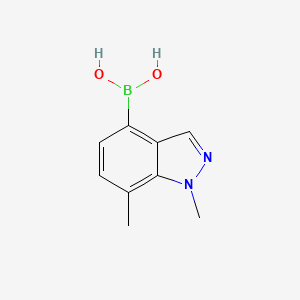
1,7-Dimethyl-1H-indazole-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dimethyl-1H-indazole-4-boronic acid is a boronic acid derivative of the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-1H-indazole-4-boronic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones. For instance, the reaction of 2-nitrobenzaldehyde with methylhydrazine can yield 1,7-dimethylindazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-1H-indazole-4-boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1,7-Dimethyl-1H-indazole-4-boronic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers or used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: As a boronic acid derivative, it is valuable in cross-coupling reactions to form complex organic molecules.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-1H-indazole-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-4-boronic acid: Lacks the methyl groups at positions 1 and 7, which can affect its reactivity and properties.
2-Methyl-1H-indazole-4-boronic acid: Has a methyl group at position 2 instead of positions 1 and 7.
1,3-Dimethyl-1H-indazole-4-boronic acid: Methyl groups are at positions 1 and 3 instead of 1 and 7.
Uniqueness
1,7-Dimethyl-1H-indazole-4-boronic acid is unique due to the specific positioning of the methyl groups, which can influence its steric and electronic properties, potentially leading to different reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C9H11BN2O2 |
|---|---|
Molecular Weight |
190.01 g/mol |
IUPAC Name |
(1,7-dimethylindazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-4-8(10(13)14)7-5-11-12(2)9(6)7/h3-5,13-14H,1-2H3 |
InChI Key |
HMBKSPKUSLDUNC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=NN(C2=C(C=C1)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


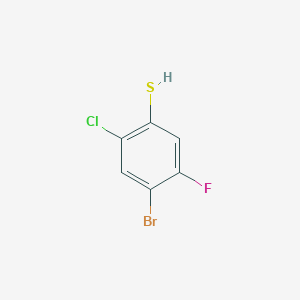
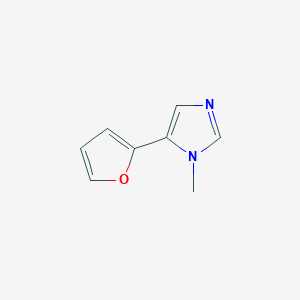
![2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12865771.png)
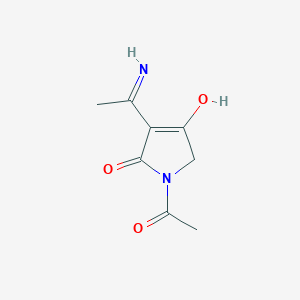

![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
